molecular formula C57H93N21O16S2 B039119 Hydrin 1 CAS No. 122842-47-1

Hydrin 1

Cat. No. B039119
CAS RN: 122842-47-1
M. Wt: 1392.6 g/mol
InChI Key: BJRAYGWQMPNTHC-CAOVDFMNSA-N
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Description

Hydrin 1 is a peptide with the sequence H-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Gly-Lys-OH . It shows equivalent aldosterone-releasing activity compared to hydrin 1 and is also effective in stimulating water flux from the isolated toad bladder . The molecular weight of Hydrin 1 is 1236.44 and its chemical formula is C₅₁H₈₁N₁₇O₁₅S₂ .


Molecular Structure Analysis

Hydrin 1 contains a total of 168 bonds, including 87 non-H bonds, 20 multiple bonds, 27 rotatable bonds, 14 double bonds, and 6 aromatic bonds . It also contains 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 2 primary amides (aliphatic), 9 secondary amides (aliphatic), 1 tertiary amide (aliphatic), and 1 guanidine derivative .


Physical And Chemical Properties Analysis

Hydrin 1 has a molecular weight of 1236.44 and its chemical formula is C₅₁H₈₁N₁₇O₁₅S₂ . It contains a total of 168 bonds, including 87 non-H bonds, 20 multiple bonds, 27 rotatable bonds, 14 double bonds, and 6 aromatic bonds .

Scientific Research Applications

  • Thermal and Energy Systems

    Metal hydrides, including Hydrin 1, are used in thermal systems, energy systems, actuation and sensing, processing, semiconductors, biomimetic and biomedical systems, and nuclear applications (Bhuiya, Kumar, & Kim, 2015).

  • Cancer Research

    Hydrin 1, referred to as HYD1, inhibits tumor cell migration on laminin-5 and affects phosphotyrosine signaling, which is crucial in cytoskeletal-dependent migration (Sroka, Pennington, & Cress, 2006).

  • Biomedical Imaging

    D-hydrin can be used to attach fluorescent residues for studying vasotocin receptors, aiding in biomedical imaging and research (Eggena, Ma, Lu, & Buku, 1990).

  • Amphibian Rehydration

    Hydrin 1 plays a role in amphibian rehydration, particularly in the skin and urinary bladder subtypes of hydro-osmotic V2 receptors (Rouillé, Ouédraogo, Chauvet, & Acher, 1995).

  • Myeloma Treatment

    HYD1 induces necrotic cell death in myeloma cell lines and shows potential as a candidate for clinical trials in relapsed myeloma, especially in patients with high levels of α4 integrin (Emmons et al., 2011).

  • Hydro-osmotic Effects in Amphibians

    Hydrins, derived from vasotocin precursor processing and including Hydrin 1, are active on water permeability of frog urinary bladder and skin, suggesting a role in water-electrolyte regulation in amphibians (Rouillé, Michel, Chauvet, Chauvet, & Acher, 1989).

  • Aldosterone Release in Toads

    Hydrin 1 functions as an aldosterone-releasing peptide, stimulating water flux from the urinary bladder of toads (Iwamuro, Hayashi, & Kikuyama, 1993).

Safety and Hazards

When handling Hydrin 1, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H93N21O16S2/c1-3-29(2)45-53(91)72-35(17-18-41(60)80)49(87)75-38(24-42(61)81)50(88)76-39(28-96-95-27-32(59)46(84)74-37(51(89)77-45)23-30-13-15-31(79)16-14-30)54(92)78-22-8-12-40(78)52(90)71-33(10-6-20-66-56(62)63)47(85)69-25-43(82)68-26-44(83)70-34(9-4-5-19-58)48(86)73-36(55(93)94)11-7-21-67-57(64)65/h13-16,29,32-40,45,79H,3-12,17-28,58-59H2,1-2H3,(H2,60,80)(H2,61,81)(H,68,82)(H,69,85)(H,70,83)(H,71,90)(H,72,91)(H,73,86)(H,74,84)(H,75,87)(H,76,88)(H,77,89)(H,93,94)(H4,62,63,66)(H4,64,65,67)/t29-,32-,33-,34-,35-,36-,37-,38-,39-,40-,45?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRAYGWQMPNTHC-CAOVDFMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H93N21O16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrin 1

CAS RN

122842-47-1
Record name Hydrin 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122842471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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